molecular formula C12H15Cl2NO2 B098222 m-Toluic acid, 5-bis(2-chloroethyl)amino- CAS No. 17191-65-0

m-Toluic acid, 5-bis(2-chloroethyl)amino-

Cat. No. B098222
CAS RN: 17191-65-0
M. Wt: 276.16 g/mol
InChI Key: XUOHIEMVNRNKFP-UHFFFAOYSA-N
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Description

M-Toluic acid, 5-bis(2-chloroethyl)amino- is a chemical compound that belongs to the class of alkylating agents. It has been widely used in scientific research for its ability to modify and crosslink DNA, which can lead to cell death.

Mechanism Of Action

M-Toluic acid, 5-bis(2-chloroethyl)amino- works by modifying and crosslinking DNA, which can lead to cell death. It does this by reacting with the nitrogen atoms in the DNA bases, causing them to become crosslinked. This can prevent DNA replication and transcription, leading to cell death.

Biochemical And Physiological Effects

M-Toluic acid, 5-bis(2-chloroethyl)amino- has been shown to have a range of biochemical and physiological effects. It can cause DNA damage and cell death, leading to anti-tumor effects. However, it can also cause toxicity in healthy cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.

Advantages And Limitations For Lab Experiments

One advantage of using m-Toluic acid, 5-bis(2-chloroethyl)amino- in lab experiments is its ability to selectively target and kill cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, its toxicity to healthy cells can be a limitation, as it can lead to unwanted side effects.

Future Directions

There are several future directions for the use of m-Toluic acid, 5-bis(2-chloroethyl)amino- in scientific research. One direction is the development of new cancer therapies that use this compound to selectively target and kill cancer cells. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, the use of m-Toluic acid, 5-bis(2-chloroethyl)amino- in combination with other drugs or therapies could also be explored as a way to enhance its anti-tumor effects while minimizing its toxicity to healthy cells.
In conclusion, m-Toluic acid, 5-bis(2-chloroethyl)amino- is a promising compound for scientific research, particularly in the development of new cancer therapies. Its ability to modify and crosslink DNA can lead to cell death, making it an effective anti-tumor agent. However, its toxicity to healthy cells can be a limitation, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

M-Toluic acid, 5-bis(2-chloroethyl)amino- can be synthesized by reacting m-toluic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloroethylamine to form the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

M-Toluic acid, 5-bis(2-chloroethyl)amino- has been widely used in scientific research as an alkylating agent. It has been used to study the effects of DNA crosslinking and modification on cell growth and survival. It has also been used in the development of new cancer therapies, as it can selectively target and kill cancer cells.

properties

CAS RN

17191-65-0

Product Name

m-Toluic acid, 5-bis(2-chloroethyl)amino-

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid

InChI

InChI=1S/C12H15Cl2NO2/c1-9-6-10(12(16)17)8-11(7-9)15(4-2-13)5-3-14/h6-8H,2-5H2,1H3,(H,16,17)

InChI Key

XUOHIEMVNRNKFP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O

Other CAS RN

17191-65-0

Origin of Product

United States

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